Vanillate -

Vanillate

Catalog Number: EVT-8800958
CAS Number:
Molecular Formula: C8H7O4-
Molecular Weight: 167.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vanillate is a methoxybenzoate that is the conjugate base of vanillic acid. It has a role as a plant metabolite. It is a methoxybenzoate and a monohydroxybenzoate. It is a conjugate base of a vanillic acid.
A flavoring agent. It is the intermediate product in the two-step bioconversion of ferulic acid to vanillin. (J Biotechnol 1996;50(2-3):107-13).
Source

Vanillate can be sourced from both natural and synthetic processes. Naturally, it occurs as a product of the oxidation of vanillin, which itself can be extracted from vanilla pods or synthesized chemically. The biosynthesis of vanillate can also occur through microbial fermentation processes utilizing substrates such as eugenol and ferulic acid .

Classification

Vanillate is classified as an aromatic carboxylic acid. Its chemical structure comprises a methoxy group (-OCH₃) and a carboxylic acid group (-COOH) attached to a benzene ring. This classification places it within the broader category of phenolic compounds, which are characterized by their aromatic structures and hydroxyl groups.

Synthesis Analysis

Methods

The synthesis of vanillate can be achieved through several methods:

  1. Chemical Synthesis: One common method involves the oxidation of vanillin using oxidizing agents such as potassium permanganate or hydrogen peroxide. This process converts the aldehyde group of vanillin into a carboxylic acid group, yielding vanillate.
  2. Microbial Fermentation: Various microorganisms, including Bacillus and Pseudomonas species, can convert substrates like eugenol and ferulic acid into vanillate through biotransformation pathways. This method often results in higher yields and is considered more environmentally friendly .
  3. Enzymatic Methods: Enzymatic conversion using specific oxidases or dehydrogenases can also be employed to produce vanillate from vanillin or related compounds .

Technical Details

In chemical synthesis, parameters such as temperature, pH, and reaction time are critical for optimizing yield and purity. For microbial synthesis, factors like substrate concentration, strain selection, and fermentation conditions play significant roles in enhancing production efficiency.

Molecular Structure Analysis

Structure

The molecular formula of vanillate is C₈H₈O₃. Its structural representation includes:

  • A benzene ring with a methoxy group (-OCH₃) at one position.
  • A carboxylic acid group (-COOH) at another position.

This configuration contributes to its solubility in water and its reactivity in various chemical processes.

Data

  • Molecular Weight: 168.15 g/mol
  • Melting Point: Approximately 150 °C
  • Solubility: Soluble in water and organic solvents like ethanol.
Chemical Reactions Analysis

Reactions

Vanillate participates in various chemical reactions typical of aromatic acids:

  1. Esterification: Vanillate can react with alcohols to form esters under acidic conditions.
  2. Decarboxylation: Under high temperatures or specific catalysts, it may lose carbon dioxide to yield other aromatic compounds.
  3. Reduction: Vanillate can be reduced to produce vanillyl alcohol using reducing agents such as lithium aluminum hydride .

Technical Details

The reaction conditions (e.g., temperature, solvent choice) significantly influence the pathways taken during these reactions, affecting yield and product specificity.

Mechanism of Action

Vanillate exhibits biological activity primarily through its antioxidant properties. It scavenges free radicals and reduces oxidative stress in biological systems. The mechanism involves the donation of hydrogen atoms from its hydroxyl groups to neutralize reactive oxygen species .

Process Data

Research indicates that vanillate's antioxidant capacity is comparable to that of well-known antioxidants like ascorbic acid (vitamin C), making it a valuable compound in health-related applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Odor: Characteristic sweet aroma reminiscent of vanilla.
  • Taste: Slightly sweet with a hint of bitterness.

Chemical Properties

  • pH: Typically acidic due to the presence of the carboxylic acid group.
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses show that vanillate remains stable when stored properly but may undergo hydrolysis if exposed to moisture over prolonged periods .

Applications

Vanillate has diverse applications across various fields:

  1. Food Industry: Used as a flavoring agent due to its pleasant aroma and taste.
  2. Cosmetics: Incorporated into formulations for its fragrance and potential skin benefits.
  3. Pharmaceuticals: Explored for its antioxidant properties that may contribute to health benefits, including anti-inflammatory effects .
  4. Biotechnology: Investigated as a substrate for microbial fermentation processes aimed at producing other valuable compounds.

Properties

Product Name

Vanillate

IUPAC Name

4-carboxy-2-methoxyphenolate

Molecular Formula

C8H7O4-

Molecular Weight

167.14 g/mol

InChI

InChI=1S/C8H8O4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3,(H,10,11)/p-1

InChI Key

WKOLLVMJNQIZCI-UHFFFAOYSA-M

SMILES

COC1=C(C=CC(=C1)C(=O)O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)[O-]

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